4-Bromoisoquinoline 2-oxide
Overview
Description
4-Bromoisoquinoline 2-oxide is a chemical compound with the molecular formula C9H6BrNO It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the 4-position and an oxide group at the 2-position of the isoquinoline ring
Preparation Methods
The synthesis of 4-Bromoisoquinoline 2-oxide can be achieved through several methods. One common approach involves the bromination of isoquinoline N-oxide. This reaction typically uses bromine or a brominating agent in the presence of a suitable solvent. Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This reaction can selectively produce this compound under specific conditions .
Chemical Reactions Analysis
4-Bromoisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The bromine atom at the 4-position can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, brominating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromoisoquinoline 2-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromoisoquinoline 2-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromoisoquinoline 2-oxide can be compared with other similar compounds, such as:
4-Bromoisoquinoline: Lacks the oxide group at the 2-position.
Isoquinoline N-oxide: Lacks the bromine atom at the 4-position.
Quinoline N-oxide: A similar compound with a different ring structure.
Properties
IUPAC Name |
4-bromo-2-oxidoisoquinolin-2-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-11(12)5-7-3-1-2-4-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDQDTDMWYCQPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C=C2Br)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355791 | |
Record name | 4-Bromoisoquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3749-21-1 | |
Record name | 4-Bromoisoquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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